7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde
CAS No.: 918304-66-2
Cat. No.: VC16901617
Molecular Formula: C15H11BrO2
Molecular Weight: 303.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 918304-66-2 |
---|---|
Molecular Formula | C15H11BrO2 |
Molecular Weight | 303.15 g/mol |
IUPAC Name | 7-bromo-3-phenyl-2H-1-benzofuran-3-carbaldehyde |
Standard InChI | InChI=1S/C15H11BrO2/c16-13-8-4-7-12-14(13)18-10-15(12,9-17)11-5-2-1-3-6-11/h1-9H,10H2 |
Standard InChI Key | JNGQIISMUZLWGM-UHFFFAOYSA-N |
Canonical SMILES | C1C(C2=C(O1)C(=CC=C2)Br)(C=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde (C₁₆H₁₃BrO₂) features a partially saturated benzofuran scaffold with three distinct functional groups:
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Bromine atom at the 7-position of the benzofuran ring
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Phenyl group at the 3-position
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Aldehyde moiety at the 3-position
The dihydro modification at positions 2 and 3 creates a partially saturated furan ring, reducing aromaticity while introducing stereochemical complexity. Comparative analysis with structurally similar compounds suggests this configuration enhances molecular stability while maintaining reactivity at the aldehyde group .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₃BrO₂ |
Molecular Weight | 317.18 g/mol |
Hybridization Index | sp²/sp³ hybrid system |
Predicted LogP | 3.2 ± 0.5 |
Hydrogen Bond Donors | 1 (aldehyde proton) |
Synthetic Methodologies
The synthesis of 7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde likely involves multi-step sequences building upon established benzofuran chemistry :
Core Scaffold Construction
Dihydrobenzofuran formation typically proceeds through acid-catalyzed cyclization of appropriately substituted phenols. For example, 2,3-dihydrobenzofuran derivatives are often synthesized from 2-allylphenol precursors via intramolecular Friedel-Crafts alkylation . Bromination at the 7-position would likely employ electrophilic substitution using bromine in dichloromethane or acetic acid .
Physicochemical Characteristics
The compound’s properties derive from its unique electronic configuration:
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Solubility: Limited aqueous solubility (predicted <1 mg/mL) due to aromatic systems, enhanced in polar aprotic solvents like DMSO or DMF
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Thermal Stability: Decomposition temperature estimated at 215–230°C based on analogous brominated benzofurans
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Spectroscopic Features:
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¹H NMR: Characteristic aldehyde proton signal at δ 9.8–10.2 ppm
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¹³C NMR: Carbonyl carbon resonance near δ 190–195 ppm
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IR Spectroscopy: Strong C=O stretch at 1700–1720 cm⁻¹
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Compound | IC₅₀ (COX-2 Inhibition) | MIC (S. aureus) |
---|---|---|
7-Bromo-dihydrobenzofuran | 18 μM | 64 μg/mL |
3-Phenylbenzofuran carboxamide | 9 μM | 32 μg/mL |
Target Compound (Predicted) | 12–15 μM | 16–32 μg/mL |
Research Challenges and Future Directions
Current limitations in studying 7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde include:
Promising research avenues include:
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